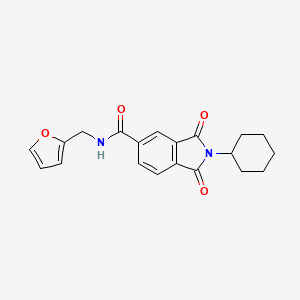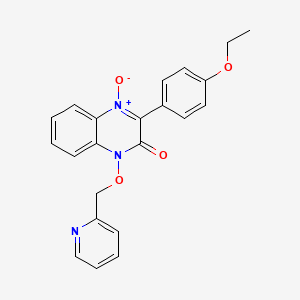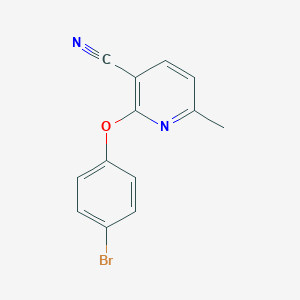![molecular formula C24H24N2O4 B3516164 [2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate](/img/structure/B3516164.png)
[2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate
Overview
Description
[2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate is a complex organic compound with a unique structure that includes both carbamate and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Carbamate Group: This step involves the reaction of an amine with a chloroformate to form the carbamate group.
Introduction of the Carbamoyl Group: This step involves the reaction of an amine with an isocyanate to form the carbamoyl group.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
[2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Cellular Processes: Affecting processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Natural sweeteners with a similar carbamate structure.
Uniqueness
[2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-9-13-19(14-10-17)25(3)23(27)29-21-7-5-6-8-22(21)30-24(28)26(4)20-15-11-18(2)12-16-20/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAAOKIHECXNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=CC=C2OC(=O)N(C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3516086.png)
![1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B3516092.png)
![N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide](/img/structure/B3516101.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3516112.png)
![2-(4-bromophenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3516118.png)
![6-methoxy-3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3516131.png)
![3-(1-benzofuran-2-yl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3516136.png)
![N-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B3516144.png)

![N-(2-methoxy-5-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide](/img/structure/B3516155.png)
![N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine](/img/structure/B3516158.png)
![2-[[5-(Benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B3516178.png)
